1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxamide
Overview
Description
1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with the molecular formula C12H12BrN3O and a molecular weight of 294.15 g/mol This compound is characterized by the presence of a pyrazole ring substituted with a benzyl group, a bromine atom, a methyl group, and a carboxamide group
Scientific Research Applications
1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets through hydrogen bonding and other intermolecular interactions . The presence of two dissimilar and adjacent nitrogen atoms in the pyrazole ring allows it to simultaneously donate and accept hydrogen bonds .
Biochemical Pathways
Pyrazole derivatives have been implicated in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have favorable bioavailability .
Result of Action
Pyrazole derivatives have been shown to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxamide. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability . Furthermore, the compound’s action may be influenced by the pH and temperature of its environment, as well as the presence of other molecules .
Preparation Methods
The synthesis of 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or amines.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling reactions: The benzyl group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds such as:
4-Bromopyrazole: A simpler pyrazole derivative with similar reactivity but lacking the benzyl and carboxamide groups.
1-Methyl-3-bromopyrazole: Another pyrazole derivative with a methyl group at the 1-position and a bromine atom at the 3-position.
Indole derivatives: Compounds with a similar heterocyclic structure but different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-bromo-5-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-8-10(13)11(12(14)17)15-16(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAUJQSOBMUEFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857269 | |
Record name | 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262414-75-4 | |
Record name | 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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